molecular formula C13H6F4N2 B1388552 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile CAS No. 935520-55-1

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile

Cat. No. B1388552
CAS RN: 935520-55-1
M. Wt: 266.19 g/mol
InChI Key: TWTPCIXTVYWEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile, also known as 2-Fluoro-6-trifluoromethyl-nicotinonitrile (2F6TFMN) is an organic compound with a wide range of applications in scientific research and industrial processes. It is a fluorinated derivative of nicotinonitrile, which is the main component of nicotine. 2F6TFMN is a colorless solid with a melting point of -17.7°C and a boiling point of 108°C. It is soluble in water and various organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

2F6TFMN has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a building block for the synthesis of other compounds. It is also used as a catalyst in various reactions, such as the Diels-Alder reaction and the Wittig reaction. 2F6TFMN has also been used in the synthesis of biologically active compounds, such as drugs and hormones.

Mechanism of Action

The mechanism of action of 2F6TFMN is not yet fully understood. However, it is believed that the compound acts as a proton donor, which enables the transfer of protons from one molecule to another. It is also believed to act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F6TFMN have not yet been studied in detail. However, it is known that the compound is not toxic and does not have any significant effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2F6TFMN in laboratory experiments is its low cost and availability. It is also relatively easy to work with and can be used in a variety of reactions. However, it is important to note that the compound is not very stable and may decompose if exposed to heat or light.

Future Directions

There are several potential future directions for research on 2F6TFMN. These include further studies on the compound’s mechanism of action, the development of new synthetic methods for the compound, and the exploration of its potential applications in medicine and other fields. Additionally, further studies could be conducted to determine the compound’s biochemical and physiological effects.

properties

IUPAC Name

2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-10-4-2-1-3-9(10)12-8(7-18)5-6-11(19-12)13(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTPCIXTVYWEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.